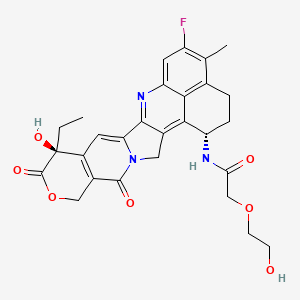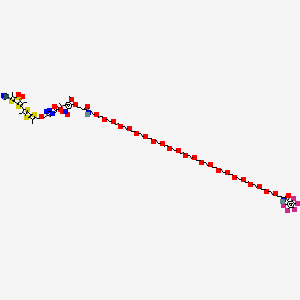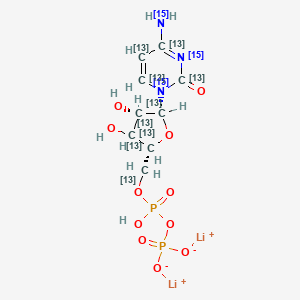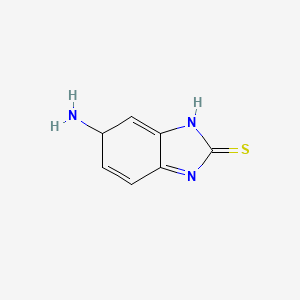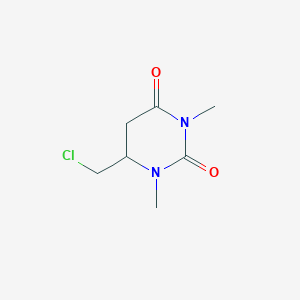
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a chloromethyl group attached to a diazinane ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chloromethylation of a diazinane precursor. One common method involves the reaction of 1,3-dimethyl-1,3-diazinane-2,4-dione with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of environmentally friendly catalysts and solvents is crucial to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine, sodium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted diazinane derivatives with various functional groups.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components . This interaction can disrupt normal cellular functions and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern on the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11ClN2O2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
6-(chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H11ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h5H,3-4H2,1-2H3 |
Clave InChI |
HTAQSWSRKCDRIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(=O)N(C1=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


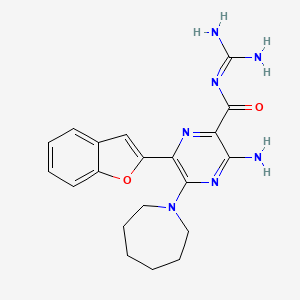

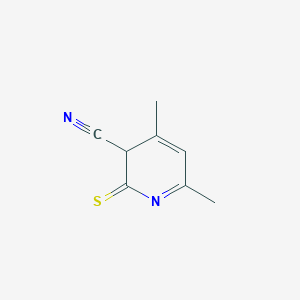
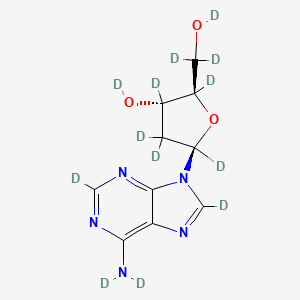
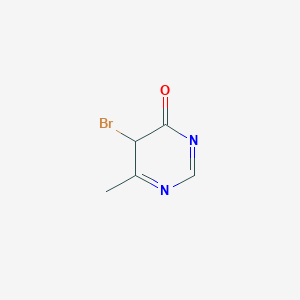
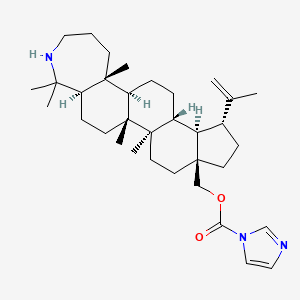
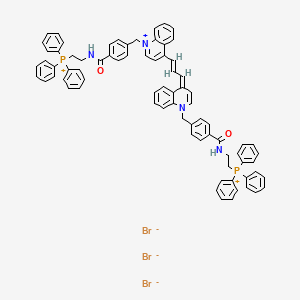
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
